![molecular formula C10H11BrO2 B12002456 Phenyl 2-bromobutanoate CAS No. 6308-89-0](/img/structure/B12002456.png)
Phenyl 2-bromobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 2-bromobutanoate: is a chemical compound with the molecular formula C10H11BrO2. It consists of a phenyl group (C6H5) attached to a 2-bromobutanoate moiety. The compound’s structure can be represented as follows:
Phenyl 2-bromobutanoate(C10H11BrO2)
Vorbereitungsmethoden
Synthetic Routes: Phenyl 2-bromobutanoate can be synthesized through the esterification of 2-bromobutanoic acid with phenol. The reaction typically involves the use of acid catalysts (such as sulfuric acid or p-toluenesulfonic acid) and mild heating. The esterification process proceeds as follows:
2-Bromobutanoic acid+Phenol→Phenyl 2-bromobutanoate+Water
Industrial Production: Industrial-scale production methods for this compound may involve variations of the above synthetic route, optimized for efficiency and yield.
Analyse Chemischer Reaktionen
Phenyl 2-bromobutanoate can undergo various chemical reactions:
Hydrolysis: Under acidic or basic conditions, the ester bond in this compound can be cleaved to yield 2-bromobutanoic acid and phenol.
Substitution Reactions: The bromine atom can be replaced by other nucleophiles (e.g., hydroxide, alkoxides) to form different derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Common reagents and conditions for these reactions depend on the specific transformation desired.
Wissenschaftliche Forschungsanwendungen
Phenyl 2-bromobutanoate finds applications in:
Organic Synthesis: It serves as a building block for more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features.
Chemical Biology: It may be used in studies related to enzyme inhibition or substrate specificity.
Wirkmechanismus
The exact mechanism of action for Phenyl 2-bromobutanoate depends on its specific application. It could interact with enzymes, receptors, or cellular pathways, leading to biological effects. Further research is needed to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Phenyl 2-bromobutanoate’s uniqueness lies in its combination of a phenyl group and a brominated aliphatic ester. Similar compounds include other alkyl bromobutanoates or phenyl-substituted esters.
Remember that this compound’s properties and applications are subject to ongoing scientific investigation, and its full potential awaits further exploration
Eigenschaften
6308-89-0 | |
Molekularformel |
C10H11BrO2 |
Molekulargewicht |
243.10 g/mol |
IUPAC-Name |
phenyl 2-bromobutanoate |
InChI |
InChI=1S/C10H11BrO2/c1-2-9(11)10(12)13-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
InChI-Schlüssel |
ZPHQCPYPVCGUJF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)OC1=CC=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.